Pomalidomide-5-C11-NH2 (hydrochloride)
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Overview
Description
Pomalidomide-5-C11-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its immunomodulatory and antineoplastic properties. This compound is specifically designed as a cereblon (CRBN) ligand, which is used in the recruitment of CRBN protein. It can be connected to a ligand for protein by a linker to form PROTAC (Proteolysis Targeting Chimera), a technology used to degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C11-NH2 (hydrochloride) involves several steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to achieve the final product .
Industrial Production Methods
Industrial production of Pomalidomide-5-C11-NH2 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. The process involves high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure a purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Coupling Reactions: It can be coupled with other molecules via peptide coupling reactions, especially when forming PROTACs.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include carbodiimides and phosphonium salts.
Solvents: Organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are frequently used.
Reaction Conditions: Reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation.
Major Products Formed
The major products formed from these reactions are typically conjugates of Pomalidomide-5-C11-NH2 (hydrochloride) with other ligands or proteins, which are used in various research applications .
Scientific Research Applications
Pomalidomide-5-C11-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of PROTACs, which are employed to degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery processes
Mechanism of Action
Pomalidomide-5-C11-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s ability to recruit CRBN and form PROTACs allows for the selective degradation of specific proteins, making it a powerful tool in targeted therapy .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features but less potent.
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory and antineoplastic properties.
Pomalidomide: The parent compound of Pomalidomide-5-C11-NH2 (hydrochloride), used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-5-C11-NH2 (hydrochloride) is unique due to its specific design as a CRBN ligand, which allows it to be used in the formation of PROTACs. This capability distinguishes it from other similar compounds and enhances its utility in targeted protein degradation .
Properties
Molecular Formula |
C24H35ClN4O4 |
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Molecular Weight |
479.0 g/mol |
IUPAC Name |
5-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H34N4O4.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-26-17-10-11-18-19(16-17)24(32)28(23(18)31)20-12-13-21(29)27-22(20)30;/h10-11,16,20,26H,1-9,12-15,25H2,(H,27,29,30);1H |
InChI Key |
PBUSIUNWHXRGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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